molecular formula C12H11NO4 B2895735 7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 43170-75-8

7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2895735
CAS No.: 43170-75-8
M. Wt: 233.223
InChI Key: YPNSCQLEBRLLBB-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is an organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a methoxy group at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position. It is known for its potential biological activities, including antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available raw materials. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as esterification, cyclization, and methylation under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .

Scientific Research Applications

7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and methyl groups contribute to its stability and enhance its interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known by its CAS number 43170-75-8, belongs to a class of compounds known as quinolines, which are recognized for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral and anticancer research.

  • Molecular Formula : C₁₂H₁₁N₁O₄
  • Molecular Weight : 233.22 g/mol
  • Structure : The compound features a methoxy group at the 7-position and a carboxylic acid at the 3-position of the quinoline ring system.

Antiviral Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antiviral activity. A study highlighted that related quinoline derivatives showed potent inhibition of Hepatitis B Virus (HBV) replication in vitro. The mechanism is believed to involve interference with viral DNA synthesis and integration into the host genome .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines. The mechanisms involved include the activation of caspases and modulation of apoptotic pathways. Specific studies have shown that concentrations as low as 10 µM can lead to significant cell death in cancer cells, indicating its potential as a chemotherapeutic agent .

Table of Biological Activities

Activity TypeTargetConcentrationEffect
AntiviralHBV10 µMHigh inhibition of viral replication
AnticancerVarious cancer cell lines10 µMInduction of apoptosis
AntioxidantFree radicalsVariesScavenging activity comparable to standard antioxidants

Case Study: Antiviral Activity Against HBV

A notable case study involved the evaluation of several quinoline derivatives for their efficacy against HBV. The study utilized molecular docking simulations followed by in vitro assays to confirm antiviral activity. The results indicated that this compound exhibited a binding affinity comparable to established antiviral agents, suggesting its potential role in developing new therapies for viral infections .

Case Study: Anticancer Efficacy

In another investigation focused on cancer treatment, researchers treated human cancer cell lines with varying concentrations of the compound. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways. This study reinforces the compound's potential as an effective anticancer agent .

Properties

IUPAC Name

7-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-13-6-9(12(15)16)11(14)8-4-3-7(17-2)5-10(8)13/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNSCQLEBRLLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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